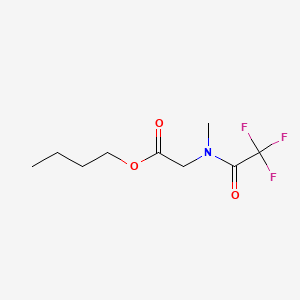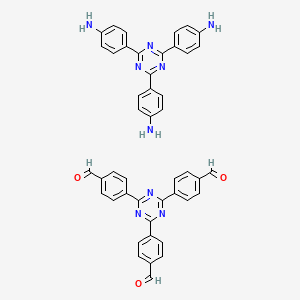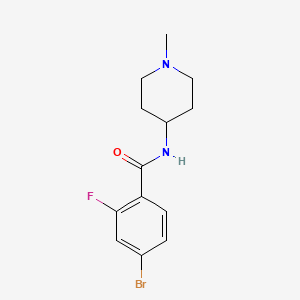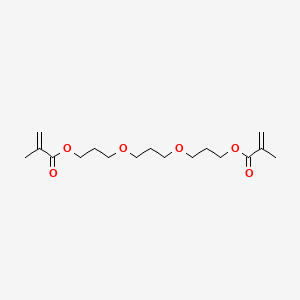![molecular formula C12H15NO3S B13782114 O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate CAS No. 91641-80-4](/img/structure/B13782114.png)
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate is an organic compound that features a benzyloxycarbonyl (Cbz) protecting group attached to an aminoethanethioate backbone. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The benzyloxycarbonyl group is a common protecting group due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate typically involves the reaction of benzyloxycarbonyl chloride with an aminoethanethioate derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Preparation of Benzyloxycarbonyl Chloride: Benzyloxycarbonyl chloride is prepared by reacting benzyl alcohol with phosgene.
Reaction with Aminoethanethioate: The benzyloxycarbonyl chloride is then reacted with an aminoethanethioate derivative in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate involves the protection of amine groups by the benzyloxycarbonyl group. This protection prevents unwanted reactions at the amine site during synthesis. The benzyloxycarbonyl group can be removed under mild acidic or basic conditions, revealing the free amine group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl chloroformate: Another benzyloxycarbonyl-protecting reagent used in organic synthesis.
tert-Butyloxycarbonyl (Boc) derivatives: Commonly used protecting groups for amines in peptide synthesis.
Fmoc (9-fluorenylmethoxycarbonyl) derivatives: Another class of protecting groups used in peptide synthesis.
Uniqueness
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate is unique due to its specific structure, which combines the benzyloxycarbonyl protecting group with an ethanethioate backbone. This combination provides specific reactivity and stability characteristics that are advantageous in certain synthetic applications.
Propiedades
Número CAS |
91641-80-4 |
|---|---|
Fórmula molecular |
C12H15NO3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
O-ethyl 2-(phenylmethoxycarbonylamino)ethanethioate |
InChI |
InChI=1S/C12H15NO3S/c1-2-15-11(17)8-13-12(14)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
Clave InChI |
ZDMDPWZIBHMTHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
![(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13782032.png)
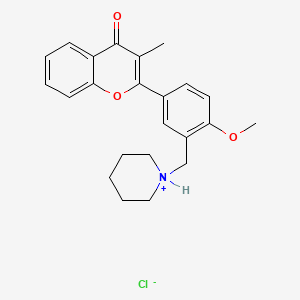

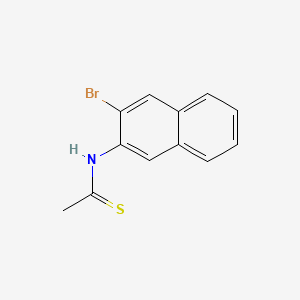

![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)

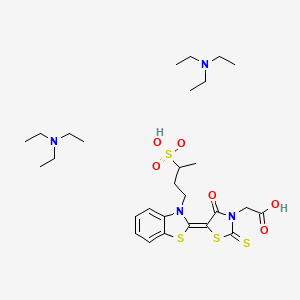
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
